![molecular formula C17H38O3Si2 B12616691 Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane CAS No. 921200-42-2](/img/structure/B12616691.png)
Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane is an organosilicon compound characterized by the presence of both ethoxy and trimethylsilyl groups attached to a silicon atom. This compound is known for its versatility in various chemical reactions and its applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane typically involves the reaction of trimethylsilyl-substituted alkenes with triethoxysilane under specific conditions. The reaction is usually catalyzed by transition metals such as platinum or palladium, which facilitate the addition of the triethoxysilane to the alkene. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to ensure optimal reaction rates.
Solvent: Organic solvents like toluene or hexane are commonly used.
Catalyst: Platinum or palladium catalysts are employed to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems for catalyst addition and temperature regulation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents such as chlorine or bromine can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halosilanes or alkylsilanes.
Scientific Research Applications
Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The ethoxy groups can undergo hydrolysis to form reactive silanols, which can further condense to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials and coatings.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Similar in structure but contains a propynyl group instead of an octenyl group.
Propargyloxytrimethylsilane: Contains a propargyloxy group instead of an octenyl group.
Uniqueness
Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane is unique due to its combination of ethoxy and trimethylsilyl groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
921200-42-2 |
|---|---|
Molecular Formula |
C17H38O3Si2 |
Molecular Weight |
346.7 g/mol |
IUPAC Name |
triethoxy(1-trimethylsilyloct-1-enyl)silane |
InChI |
InChI=1S/C17H38O3Si2/c1-8-12-13-14-15-16-17(21(5,6)7)22(18-9-2,19-10-3)20-11-4/h16H,8-15H2,1-7H3 |
InChI Key |
LBNIBDWZKNSIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C([Si](C)(C)C)[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



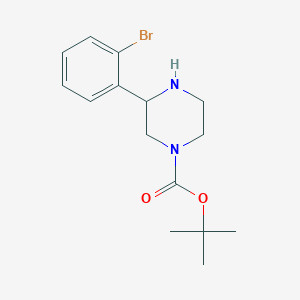
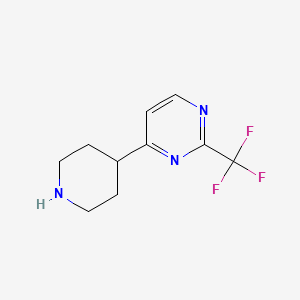
![(3R)-N-[(2S)-1-(cyclohexylamino)-4-methyl-1-oxopentan-2-yl]-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12616636.png)
![(11S,12R,16S)-14-(3-fluorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12616649.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]phosphonic acid](/img/structure/B12616657.png)
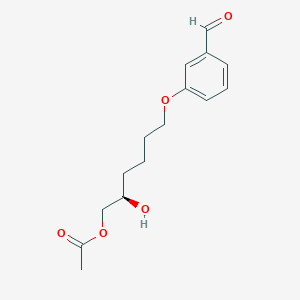
![2-Bromo-6-(3-methoxy-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12616664.png)
![Azepan-1-yl{4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12616673.png)
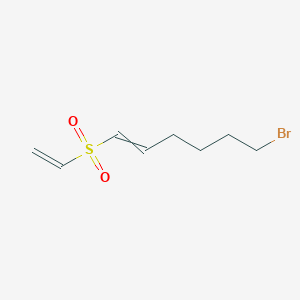
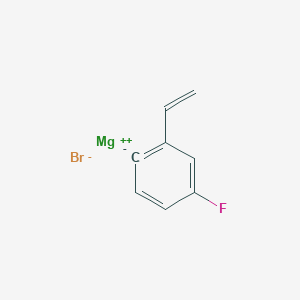
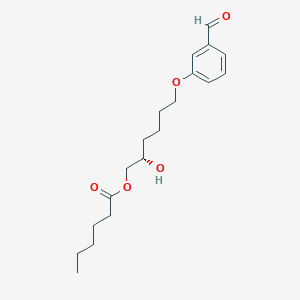
![4-Amino-4'-chloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12616696.png)
